Disperse Orange 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Genotoxicity Studies

- DNA Damage and Micronuclei Formation: Several studies have explored the potential genotoxic effects (damage to genetic material) of DO1. Research using human lymphocytes and HepG2 cells (liver cancer cells) suggests that DO1 can induce micronuclei formation, a biomarker for chromosomal damage. These studies observed a dose-dependent increase in micronuclei at specific concentrations, indicating a potential for genotoxicity ().

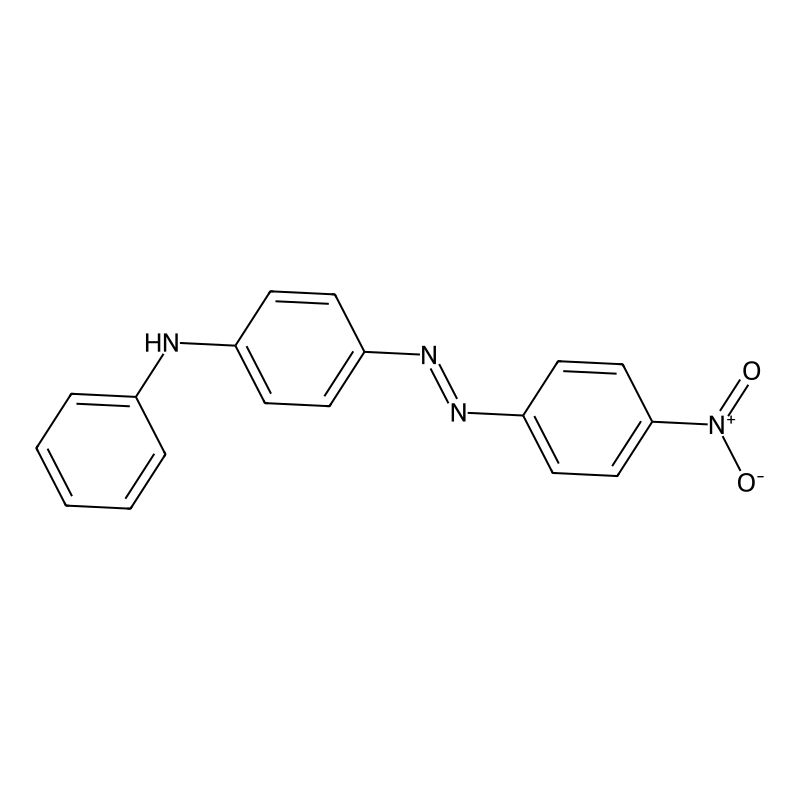

Disperse Orange 1, also known as 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline, is an azo dye with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.329 g/mol. It has a melting point of 160ºC and a boiling point of 535ºC at 760 mmHg. This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic . Disperse Orange 1 is noted for its vibrant orange color and is often included in hair color formulations as well .

Disperse Orange 1 exhibits notable biological activity, particularly as an anti-amyloid agent. Research indicates that it can delay both seeded and non-seeded polymerization of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's . Furthermore, studies have shown that Disperse Orange 1 can increase micronuclei frequencies in human lymphocytes and HepG2 cells, suggesting potential genotoxic effects .

The synthesis of Disperse Orange 1 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. A common method includes:

- Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with N-phenylaniline to produce Disperse Orange 1.

This method allows for the efficient production of the dye while controlling purity and yield .

Research on Disperse Orange 1 has highlighted its potential interactions with biological systems. For instance, studies indicate that it may sensitize individuals upon contact, leading to allergic reactions. This has been documented in patch tests where individuals exhibited contact dermatitis after exposure to products containing this dye . Moreover, its genotoxic potential raises concerns regarding long-term exposure in industrial settings .

Disperse Orange 1 belongs to a class of azo dyes that share similar structural features but differ in their chemical properties and applications. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disperse Red 1 | C₁₈H₁₈N₄O₂ | Known for its red hue; also exhibits genotoxicity. |

| Miketon Fast Orange 5R | C₁₈H₁₄N₄O₂ | Similar structure; used primarily in textiles. |

| Palanil Orange 5R | C₁₈H₁₄N₄O₂ | Used for dyeing polyester; shares similar toxicity profile. |

| Reliton Orange 5R | C₁₈H₁₄N₄O₂ | Another textile dye; notable for its fastness properties. |

| Serisol Orange 5R | C₁₈H₁₄N₄O₂ | Commonly used in hair dyes; similar allergenic potential. |

Disperse Orange 1 stands out due to its specific anti-amyloid activity and unique photochemical properties, making it particularly interesting for both industrial applications and research contexts .

Diazotization Process

The synthesis of Disperse Orange 1 begins with the diazotization of 4-nitroaniline, a fundamental reaction in azo dye chemistry. The diazotization mechanism involves several sequential steps that are crucial for the formation of the reactive diazonium salt intermediate [1] [2] [3].

The initial step involves the generation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions [1]. This reaction proceeds according to the following equation:

NaNO₂ + HCl → HNO₂ + NaCl

The nitrous acid subsequently undergoes protonation followed by dehydration to form the highly reactive nitrosonium ion (NO⁺) [1] [3]. This electrophilic species is the key intermediate responsible for the diazotization reaction:

HNO₂ + H⁺ → H₂NO₂⁺ → NO⁺ + H₂O

The 4-nitroaniline substrate then undergoes nucleophilic attack on the nitrosonium ion, resulting in the formation of N-nitrosoaniline [3]. This intermediate is subsequently protonated at the oxygen atom, followed by elimination of water to yield the 4-nitrobenzenediazonium chloride salt [4] [2]. The entire diazotization process must be conducted at low temperatures, typically 0-5°C, to maintain the stability of the diazonium salt and prevent decomposition [2].

Coupling Reaction Mechanism

The coupling reaction represents the second critical phase in Disperse Orange 1 synthesis, where the 4-nitrobenzenediazonium salt reacts with diphenylamine through electrophilic aromatic substitution [6] [7] [8]. The diazonium ion functions as a powerful electrophile, attacking the electron-rich aromatic system of diphenylamine [6] [9].

The mechanism proceeds through the formation of a sigma complex intermediate, where the diazonium ion forms a bond with the aromatic carbon of diphenylamine [7] [9]. The subsequent loss of a proton completes the electrophilic aromatic substitution, forming the characteristic azo linkage (-N=N-) that defines Disperse Orange 1 [6] [8]. The reaction preferentially occurs at the para position of the diphenylamine, though ortho substitution can occur when the para position is occupied [6].

The overall coupling reaction can be represented as:

4-NO₂-C₆H₄-N₂⁺Cl⁻ + (C₆H₅)₂NH → 4-NO₂-C₆H₄-N=N-C₆H₄-NH-C₆H₅ + HCl

This electrophilic aromatic substitution is facilitated by the electron-donating nature of the diphenylamine nitrogen, which activates the aromatic ring toward electrophilic attack [7]. The reaction conditions typically require alkaline medium to neutralize the hydrochloric acid generated during the coupling process .

Industrial-Scale Manufacturing Processes

Continuous Flow Manufacturing Systems

Industrial production of Disperse Orange 1 employs sophisticated continuous flow reactor systems to ensure consistent quality and yield while maintaining precise control over reaction parameters [10]. These systems utilize integrated continuous stirred tank reactors and microreactors to manage the two-step diazotization-coupling sequence effectively [10].

The continuous flow approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and reduced batch-to-batch variations [10]. Modern manufacturing facilities implement modular reactor designs that can be scaled up systematically while maintaining optimal reaction conditions [10]. The typical industrial setup involves separate reaction zones for diazotization and coupling, with intermediate storage and handling systems for the unstable diazonium salt .

Temperature control is particularly critical in industrial operations, with the diazotization reaction maintained at 0-5°C and the coupling reaction conducted at elevated temperatures up to 80-85°C [11]. Advanced process control systems monitor pH, temperature, and residence time continuously to optimize yield and product quality .

Raw Material Specifications and Processing

Industrial synthesis requires high-purity starting materials to achieve consistent product quality. 4-nitroaniline of technical grade purity (typically >99%) serves as the primary raw material, while diphenylamine must meet stringent specifications for industrial dye production [12] [4]. Sodium nitrite and hydrochloric acid must also conform to industrial standards to ensure reliable diazotization .

The manufacturing process involves precise stoichiometric control, with typical molar ratios of 1:1.1:2.2 for 4-nitroaniline:sodium nitrite:hydrochloric acid . The coupling reaction utilizes a slight excess of diphenylamine to ensure complete conversion of the diazonium salt [12]. Industrial processes often incorporate dispersing agents and stabilizers during synthesis to improve product handling and stability [13] [14].

Production Yields and Optimization

Industrial production of Disperse Orange 1 typically achieves yields of 80-95% under optimized conditions [15]. The synthesis involves careful optimization of reaction parameters including temperature, pH, residence time, and reactant concentrations. Modern industrial processes report yields approaching 99.5% with purities exceeding 98.6% through advanced process control and reactor optimization [10].

Production rates in industrial facilities can reach 74.4 grams per hour for laboratory-scale continuous flow systems, with commercial production scaled proportionally [10]. The optimization process focuses on minimizing side reactions, maximizing azo coupling efficiency, and reducing waste generation [13].

Purification Techniques and Quality Control Measures

Primary Purification Methods

The purification of Disperse Orange 1 involves multiple sophisticated techniques designed to remove impurities and achieve the required purity specifications for commercial applications [16]. Recrystallization represents the primary purification method, typically conducted using organic solvents such as ethanol or acetone . The process involves controlled heating and cooling cycles to promote selective crystallization of the desired product while leaving impurities in solution.

Advanced chromatographic techniques are employed for high-purity applications, including column chromatography and high-performance liquid chromatography [16]. Column chromatography utilizes silica gel as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase [16]. The separation is based on differential adsorption and polarity differences between Disperse Orange 1 and potential impurities.

Industrial purification often incorporates washing procedures with specific solvents to remove salt byproducts and unreacted starting materials [13]. The crude product is typically washed with water to remove sodium chloride and other ionic impurities, followed by organic solvent washes to eliminate residual reactants .

Analytical Quality Control Methods

Comprehensive quality control protocols are essential for ensuring consistent product specifications in commercial Disperse Orange 1 production [17] [18] [19]. High-performance liquid chromatography equipped with diode array detection serves as the primary analytical method for purity determination and impurity profiling [18] [20]. The method typically employs reverse-phase chromatography with water-acetonitrile or water-methanol mobile phases.

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and selectivity for trace impurity analysis [18]. This technique enables detection limits as low as 1.1-10.8 μg/kg for disperse dye analysis, making it suitable for stringent quality specifications [18].

Spectroscopic methods including ultraviolet-visible spectroscopy are routinely employed for concentration determination and color strength evaluation [21]. Disperse Orange 1 exhibits characteristic absorption maxima at approximately 483 nanometers, which serves as a key parameter for quality assessment [21]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity verification .

Process Monitoring and Control

Industrial manufacturing employs real-time monitoring systems to track critical quality parameters throughout the synthesis and purification processes [17] [19]. Online analytical instruments monitor reaction completion, product formation, and impurity levels continuously. Process analytical technology enables immediate adjustments to maintain optimal reaction conditions and product quality.

Statistical process control methods are implemented to identify trends and variations in product quality, enabling proactive adjustments to manufacturing parameters [26]. Control charts track key quality indicators including yield, purity, and color properties across production batches [25].

Melting Point and Thermal Transitions

Solubility Profile in Organic Solvents

Aqueous Solubility

Disperse Orange 1 demonstrates extremely limited water solubility, with a reported value of 0.4775 μg/L at 25°C [2] [8] [9]. This hydrophobic character is typical of disperse dyes, which are specifically designed for dyeing synthetic hydrophobic fibers such as polyester [10] [11].

Organic Solvent Compatibility

The compound exhibits enhanced solubility in organic solvents compared to water. In dimethyl sulfoxide (DMSO), it shows slight solubility when sonicated [2] [12] [5]. Similarly, methanol provides slight solubility under sonicated conditions [2] [12] [5]. The compound demonstrates good solubility in most organic solvents, making it suitable for various organic synthesis and application processes [4] [5].

Specialized Solvent Interactions

| Solvent | Solubility | Conditions | Temperature |

|---|---|---|---|

| Water | 0.4775 μg/L | Standard | 25°C |

| DMSO | Slightly soluble | Sonicated | Room temperature |

| Methanol | Slightly soluble | Sonicated | Room temperature |

| 50% Ethanol | Clear to faintly turbid | 0.1% solution | Room temperature |

| Strong sulfuric acid | Soluble | Color change to purple | Room temperature |

The interaction with strong sulfuric acid results in a distinctive purple coloration, indicating protonation or other chemical interaction with the dye molecule [2] [4]. This behavior is characteristic of aromatic amine compounds when exposed to strong acids.

Spectroscopic Characterization (UV-Vis, FTIR, NMR)

UV-Visible Spectroscopy

The primary absorption maximum (λmax) of Disperse Orange 1 occurs at 483 nm [13], placing it in the blue-green region of the visible spectrum and explaining its orange appearance. Computational studies using density functional theory (DFT) with the B3LYP functional and 6-31G* basis set predict a λmax of 439 nm [14], showing reasonable agreement with experimental values. Alternative measurements report absorption at 236 nm [15], which may correspond to secondary absorption bands or different measurement conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Disperse Orange 1 exhibits characteristic absorption bands corresponding to its functional groups:

- Aromatic C-H stretching: 3100-3000 cm⁻¹, typical of aromatic ring vibrations [16]

- Nitro group vibrations: Asymmetric stretching at 1660-1500 cm⁻¹ (strong intensity) and symmetric stretching at 1390-1260 cm⁻¹ (strong intensity) [16]

- Amine N-H stretching: 3500-3300 cm⁻¹ (medium intensity), characteristic of the aniline moiety [16]

- Azo N=N stretching: 1500-1400 cm⁻¹, confirming the presence of the azo linkage [16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Properties and Redox Behavior

Acid-Base Properties

The predicted pKa value of Disperse Orange 1 is -0.60 ± 0.40 [2] [18], indicating that the compound is a very weak base under normal conditions. This extremely low pKa reflects the electron-withdrawing effects of both the nitro group and the extended conjugated system.

Electrochemical Detection and Analysis

Disperse Orange 1 exhibits distinctive electrochemical behavior that enables its detection and quantification using various electrochemical methods [19] [20] [21]. The compound can be detected at extremely low concentrations, with immunosensor-based methods achieving detection limits as low as 0.87 ng/mL [21].

Redox Behavior and Electron Transfer

The compound undergoes both oxidation and reduction reactions under appropriate electrochemical conditions [20] [22]. Studies using cyclic voltammetry have demonstrated that Disperse Orange 1 can participate in one-electron oxidation and reduction processes [20] [22]. The electrochemical reduction of the compound has been observed in aqueous electrolyte systems [23].

DNA Interaction Studies

Electrochemical biosensor studies have revealed that Disperse Orange 1 interacts with double-stranded DNA through intercalation mechanisms [20]. These interactions cause significant structural changes in DNA, as evidenced by alterations in the oxidation peaks of guanine and adenine bases [20]. The interaction results in both hypochromism and hyperchromism effects in DNA absorption spectra [20].

Electrochemical Applications

| Electrochemical Parameter | Value/Observation | Method |

|---|---|---|

| pKa (predicted) | -0.60 ± 0.40 | Computational |

| Detection Limit | 0.87 ng/mL | Immunosensor |

| DNA Interaction | Intercalation observed | Biosensor studies |

| Redox Activity | Reversible | Cyclic voltammetry |

| Electron Transfer | One-electron processes | Electroanalysis |

The electrochemical properties of Disperse Orange 1 make it suitable for various analytical applications, including environmental monitoring and textile analysis [21]. The compound's ability to undergo reversible redox reactions also contributes to its photochemical properties, particularly in trans-cis isomerization studies [1] [24].

Environmental and Analytical Implications

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

2: Boeddrich A, Babila JT, Wiglenda T, Diez L, Jacob M, Nietfeld W, Huska MR, Haenig C, Groenke N, Buntru A, Blanc E, Meier JC, Vannoni E, Erck C, Friedrich B, Martens H, Neuendorf N, Schnoegl S, Wolfer DP, Loos M, Beule D, Andrade-Navarro MA, Wanker EE. The Anti-amyloid Compound DO1 Decreases Plaque Pathology and Neuroinflammation-Related Expression Changes in 5xFAD Transgenic Mice. Cell Chem Biol. 2019 Jan 17;26(1):109-120.e7. doi: 10.1016/j.chembiol.2018.10.013. Epub 2018 Nov 21. PubMed PMID: 30472115.